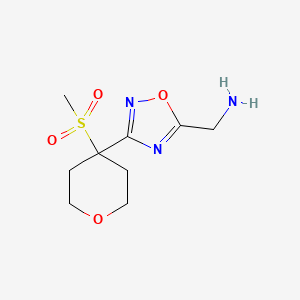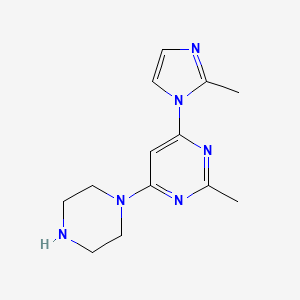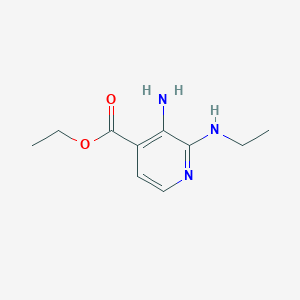
Ethyl 3-amino-2-(ethylamino)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-(ethylamino)isonicotinate is a chemical compound with the molecular formula C10H15N3O2 It is a derivative of isonicotinic acid and features both amino and ethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-(ethylamino)isonicotinate typically involves the reaction of ethyl isonicotinate with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-(ethylamino)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and ethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted isonicotinates.
Applications De Recherche Scientifique
Ethyl 3-amino-2-(ethylamino)isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-2-(ethylamino)isonicotinate involves its interaction with specific molecular targets and pathways. The amino and ethylamino groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to the desired biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl isonicotinate: Lacks the amino and ethylamino groups, making it less reactive in certain reactions.
3-Aminoisonicotinic acid: Contains an amino group but lacks the ethylamino group, affecting its chemical properties and reactivity.
2-Ethylaminoisonicotinic acid: Contains an ethylamino group but lacks the amino group, leading to different reactivity and applications.
Uniqueness
Ethyl 3-amino-2-(ethylamino)isonicotinate is unique due to the presence of both amino and ethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 3-amino-2-(ethylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-3-12-9-8(11)7(5-6-13-9)10(14)15-4-2/h5-6H,3-4,11H2,1-2H3,(H,12,13) |
Clé InChI |
YZFIZMMDSGCMRH-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=CC(=C1N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
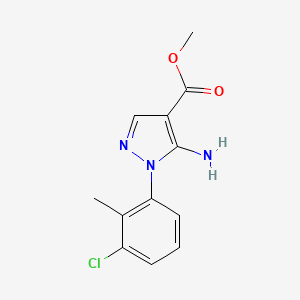
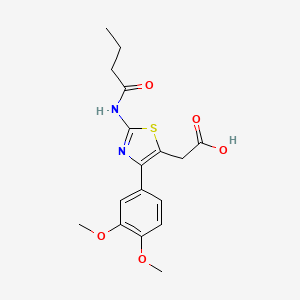
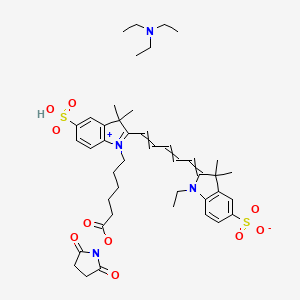
![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)
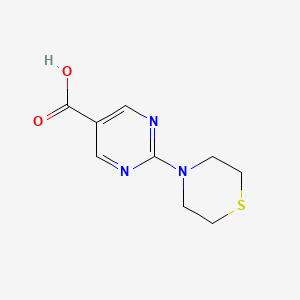
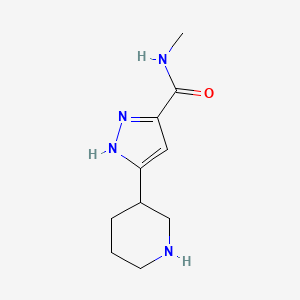
![4-(Bromomethyl)-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15056309.png)
